3-(3-Pyridyl)acrylic acid
Overview
Description
3-(3-Pyridyl)acrylic acid is a bifunctional ligand that has been utilized in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). It contains both a carboxylic group and a pyridyl group, which can coordinate with metal ions to form complex structures with potential applications in catalysis, luminescence, and magnetic properties .
Synthesis Analysis
The synthesis of compounds involving 3-(3-Pyridyl)acrylic acid often involves hydrothermal methods, where the ligand is reacted with metal ions under controlled temperature and pH conditions. This approach has led to the formation of novel hetero-metallic and homometallic MOFs with diverse topologies and properties . Additionally, the ligand has been used in the synthesis of antiallergic substances, where its structural requirements for biological activity have been explored .
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridyl)acrylic acid-based compounds is highly dependent on the metal ions and conditions used during synthesis. For instance, heterometallic MOFs with copper and lanthanide ions have been reported to exhibit various dimensionalities and topologies, ranging from 1D coordination polymers to 3D frameworks with complex connectivity . The presence of the pyridyl and carboxylic functional groups allows for versatile coordination modes, leading to the formation of intricate structures.
Chemical Reactions Analysis
3-(3-Pyridyl)acrylic acid participates in various chemical reactions, including the formation of coordination polymers and the catalytic oxidation of organic substrates. For example, copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] have been synthesized and shown to catalyze the oxidation of benzyl alcohol efficiently . Additionally, the ligand has been involved in oxidative annulation reactions with alkynes to form α-pyrones, demonstrating its reactivity in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Pyridyl)acrylic acid derivatives are influenced by their molecular structures. Thermal, spectral, magnetic, and electrical studies have been conducted on various complexes, revealing properties such as thermal stability, luminescence, and electrical conductivity . For instance, the thermal behavior of cobalt(II) and nickel(II) complexes with the ligand has been studied, showing that they undergo dehydration and decarboxylation upon heating . The electrical properties of these complexes have also been investigated, with measurements indicating semiconducting behavior and the presence of hysteresis in current-voltage characteristics .
Scientific Research Applications
Metal-Organic Frameworks and Coordination Polymers
The bifunctional ligand 3-(3-pyridyl)acrylic acid facilitates the formation of novel metal-organic framework (MOF) materials. For instance, it has been used to create a heterometallic [Cu3(C8H6NO2)6Nd2(NO3)6] structure and homometallic coordination polymers like [Nd(C8H6NO2)3H2O] and [Cu(C8H6NO2)2] x H2O, showcasing varied structural systematics and properties such as thermal and luminescence characteristics (Gunning & Cahill, 2005).
Electrical and Structural Properties in Complexes
3-(3-pyridyl)acrylic acid forms chloro complexes with metals like cobalt, nickel, copper, and zinc. These complexes have octahedral structures with the acid bonded to metal ions through the nitrogen atom. They display unique electrical conductivities and anomalous current-voltage characteristics due to the presence of the olefinic bond (Allan et al., 1988).
Photoreactivity in Coordination Complexes
3-(3-pyridyl)acrylic acid exhibits photoreactivity in coordination complexes and polymers with silver (Ag). It has been used to synthesize compounds like Ag(3-PAH)2, demonstrating head-to-head photodimerization in solid state and solution. This property is significant for synthesizing photoreactive ligands and coordination polymers (Kole, Tan, & Vittal, 2012).
Synthesis and Structure of Complexes
The synthesis of complexes using 3-(3-pyridyl)acrylic acid with metals like cobalt and manganese has been achieved. These syntheses have led to the creation of structures like [Co(3-PYA)2(H2O)4·H2O] and [Mn(3-PYA)2(H2O)4], which are analyzed for their hydrogen bonding and π-π packing interactions, contributing to the understanding of supramolecular architectures (Huang et al., 2005).
Electrochemical Applications
Trans-3-(3-pyridyl) acrylic acid has been electrochemically polymerized to create a poly (3-(3-pyridyl) acrylic acid) film on a glassy carbon electrode. This modified electrode shows excellent electrochemical response for substances like dopamine, ascorbic acid, and uric acid, highlighting its potential in electrochemical sensors (Zhang et al., 2007).
Safety And Hazards
Avoid all personal contact, including inhalation. Wear protective clothing when the risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked. Do not allow material to contact humans, exposed food, or food utensils .
Future Directions
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305000 | |
Record name | trans-3-(3-Pyridyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [Acros Organics MSDS] | |
Record name | 3-Pyridylacrylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Pyridyl)acrylic acid | |
CAS RN |
19337-97-4, 1126-74-5 | |
Record name | trans-3-(3-Pyridyl)acrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Pyridineacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-(3-Pyridyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pyridylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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